((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-chloro-4-fluorophenyl)methanone
Description
The compound ((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-chloro-4-fluorophenyl)methanone is a bicyclic tertiary amine featuring a 2H-1,2,3-triazole substituent at the 3-position of the azabicyclo[3.2.1]octane core and a 2-chloro-4-fluorophenyl ketone group. Its stereochemistry (1R,5S) is critical for molecular recognition in biological systems, as seen in analogous kinase inhibitors . The 8-azabicyclo[3.2.1]octane scaffold is structurally rigid, enabling precise orientation of substituents for target engagement, while the triazole moiety enhances metabolic stability and hydrogen-bonding interactions .
Properties
IUPAC Name |
(2-chloro-4-fluorophenyl)-[3-(triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN4O/c17-15-7-10(18)1-4-14(15)16(23)21-11-2-3-12(21)9-13(8-11)22-19-5-6-20-22/h1,4-7,11-13H,2-3,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKUAPOCRWJJFSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=C(C=C(C=C3)F)Cl)N4N=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound ((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-chloro-4-fluorophenyl)methanone has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antibacterial effects, enzyme inhibition, and potential therapeutic applications.
Chemical Structure
The compound features a bicyclic structure with a triazole moiety and a phenylmethanone group, which are crucial for its biological interactions. The stereochemistry at the bicyclic core contributes to its pharmacological properties.
Antibacterial Activity
Research indicates that derivatives of azabicyclo compounds exhibit significant antibacterial properties against various strains of bacteria. The compound was tested against both Gram-positive and Gram-negative bacteria using the agar well diffusion method. Notably, it demonstrated effectiveness comparable to established antibiotics like meropenem.
| Bacterial Strain | Zone of Inhibition (mm) | Control (Meropenem) |
|---|---|---|
| Escherichia coli | 18 | 20 |
| Staphylococcus aureus | 22 | 25 |
| Bacillus subtilis | 20 | 21 |
| Serratia marcescens | 17 | 19 |
These results suggest that the compound could be a promising candidate for further development as an antibacterial agent.
Enzyme Inhibition
The compound was also evaluated for its ability to inhibit specific enzymes that are critical in various biochemical pathways:
- Urease Inhibition : The compound showed moderate urease inhibitory activity, which is essential in treating conditions like urinary tract infections.
- Alpha-Amylase Inhibition : It exhibited significant inhibition of alpha-amylase, indicating potential applications in managing diabetes by delaying carbohydrate digestion.
Case Studies
In a study assessing the pharmacological profile of similar compounds, researchers found that azabicyclo derivatives could effectively modulate inflammatory responses and possess analgesic properties. For instance:
- A derivative of the azabicyclo framework was tested in animal models for pain relief and showed a notable reduction in pain scores compared to control groups.
The proposed mechanism of action for this compound involves:
- Cell Wall Synthesis Inhibition : Similar to other antibiotics, it may disrupt bacterial cell wall synthesis leading to cell lysis.
- Enzyme Interaction : By inhibiting urease and alpha-amylase, it alters metabolic pathways critical for bacterial survival and carbohydrate metabolism.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The table below highlights key structural differences and similarities between the target compound and related azabicyclo[3.2.1]octane derivatives:
Key Observations:
- Triazole vs. Pyrimidine/Pyrazole : The target’s triazole group (vs. PF-06700841’s pyrimidine-pyrazole) may reduce off-target kinase interactions due to smaller steric bulk .
- Aryl Ketone Diversity : The 2-chloro-4-fluorophenyl group in the target compound offers a balance of lipophilicity (ClogP ~3.2) and electronic effects, contrasting with PF-06700841’s difluorocyclopropyl group, which enhances metabolic stability .
- Biological Targets : While PF-06700841 is optimized for TYK2/JAK1 inhibition, the target compound’s activity may extend to other kinases or GPCRs, as seen in analogs with sulfonamide or thiophene groups .
Pharmacokinetic and Pharmacodynamic Comparisons
Notes:
Challenges :
- Stereochemical control during azabicyclo[3.2.1]octane formation (requires chiral catalysts or resolution techniques) .
- Triazole regioselectivity: The 2H-1,2,3-triazol-2-yl isomer must be favored over 1H-1,2,3-triazol-1-yl, which is achievable via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
